molecular formula C21H17N5O4 B11387054 1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387054
M. Wt: 403.4 g/mol
InChI Key: RRMVIQWECNTPOU-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl-oxadiazolyl group, and a dihydropyridazine core

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the dihydropyridazine intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenyl-oxadiazolyl group: This can be accomplished by reacting the intermediate with 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound has been used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-thiadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C21H17N5O4/c1-2-29-16-10-8-15(9-11-16)26-13-12-17(27)19(23-26)21(28)22-20-18(24-30-25-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,22,25,28)

InChI Key

RRMVIQWECNTPOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

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